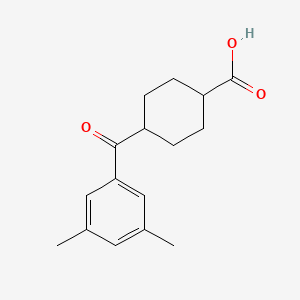

cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Descripción general

Descripción

cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: is a cyclic organic compound with the molecular formula C16H20O3 and a molecular weight of 260.33 g/mol. This compound is notable for its structural complexity and the presence of both a cyclohexane ring and a benzoyl group, which contribute to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclohexane Ring: The cyclohexane ring is formed through a series of cyclization reactions, often starting from simpler organic molecules.

Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, where an acyl chloride reacts with the cyclohexane ring in the presence of a Lewis acid catalyst.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzoyl group to a benzyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where functional groups on the benzoyl or cyclohexane rings are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles, various solvents.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Benzyl derivatives.

Substitution: Halogenated compounds, substituted benzoyl or cyclohexane derivatives.

Aplicaciones Científicas De Investigación

cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid has found applications in various fields of research and industry:

Chemistry: Used as an intermediate in the synthesis of other complex organic molecules and materials.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

- trans-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

- 4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

- cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxamide

Uniqueness: cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is unique due to its specific cis-configuration, which can influence its chemical reactivity and interactions with other molecules. This configuration can lead to different physical and chemical properties compared to its trans-isomer or other similar compounds .

Actividad Biológica

Overview

Cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is a cyclic organic compound with a molecular formula of C16H20O3 and a molecular weight of approximately 260.33 g/mol. This compound is notable for its unique structural features, including a cyclohexane ring and a carboxylic acid group, which contribute to its biological activity. Research indicates that it exhibits potential therapeutic properties, particularly in anti-inflammatory and analgesic contexts, making it a candidate for further investigation in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors within biological systems. These interactions can lead to alterations in various biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory processes, thereby reducing pain and inflammation.

- Receptor Binding : It may bind to receptors that modulate pain perception, contributing to its analgesic effects.

Pharmacological Properties

Recent studies have highlighted the pharmacological potential of this compound:

- Anti-inflammatory Activity : In vitro studies suggest that this compound can significantly reduce the production of pro-inflammatory cytokines in cultured cells.

- Analgesic Effects : Animal models have demonstrated that administration of this compound leads to reduced pain responses, indicating its potential as an analgesic agent.

Case Studies

A few notable case studies provide insight into the biological activity of this compound:

- Case Study 1 : A study involving mice treated with this compound showed a marked decrease in paw edema induced by carrageenan, suggesting effective anti-inflammatory properties.

- Case Study 2 : In a chronic pain model, the compound demonstrated dose-dependent analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs), reinforcing its potential therapeutic applications.

Comparative Analysis

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory, Analgesic | Enzyme inhibition, Receptor binding |

| Aspirin | Anti-inflammatory | COX inhibition |

| Ibuprofen | Analgesic | COX inhibition |

Synthesis and Structural Features

The synthesis of this compound typically involves several key steps, including the formation of the cyclohexane ring and subsequent functionalization to introduce the benzoyl and carboxylic acid groups. The specific cis configuration is crucial as it significantly influences both the chemical reactivity and biological activity compared to its trans isomer.

Propiedades

IUPAC Name |

4-(3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-10-7-11(2)9-14(8-10)15(17)12-3-5-13(6-4-12)16(18)19/h7-9,12-13H,3-6H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGJTNCBQFWRCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2CCC(CC2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801203310, DTXSID601212105 | |

| Record name | trans-4-(3,5-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801203310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(3,5-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601212105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736136-27-9, 735270-26-5 | |

| Record name | trans-4-(3,5-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801203310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(3,5-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601212105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.